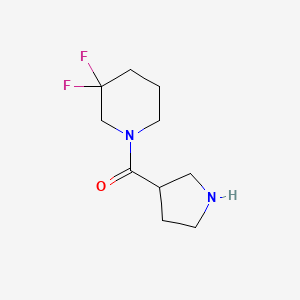
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Vue d'ensemble
Description
“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a chemical compound. It has been studied for its potential use as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of drugs that are used to treat type 2 diabetes .
Synthesis Analysis
The synthesis of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” involves several steps . The major route of metabolism was due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .Molecular Structure Analysis
The molecular formula of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is C10H16F2N2O. Its molecular weight is 218.24 g/mol.Chemical Reactions Analysis
The major route of metabolism of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is due to hydroxylation at the 5’ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is 218.24 g/mol. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
I conducted a search for scientific research applications of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, but the information available primarily focuses on its role as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Here is a detailed section on this application:
Dipeptidyl Peptidase IV Inhibition
This compound has been identified as a potent, selective, and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of medications that help lower blood sugar levels in patients with type 2 diabetes. They work by blocking the enzyme DPP-IV, which is responsible for breaking down incretin hormones in the body. These hormones increase insulin release and decrease glucagon levels in the bloodstream in a glucose-dependent manner.
Mécanisme D'action
Target of Action
The primary target of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin synthesis and release, and decreased glucagon release . This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone affects the glucose-insulin homeostasis pathway . By prolonging the action of incretin hormones, it promotes insulin release and inhibits glucagon release, thereby reducing blood glucose levels .
Pharmacokinetics
The pharmacokinetics of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans, and in the feces of rats . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and carbamoyl glucuronidation .
Result of Action
The result of the action of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a decrease in blood glucose levels . This is achieved through the increased synthesis and release of insulin, and decreased release of glucagon, brought about by the prolonged action of incretin hormones .
Orientations Futures
“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” has been studied as a DPP-IV inhibitor for the treatment of type 2 diabetes . It has progressed to phase 3 for the treatment of type 2 diabetes . Future research may focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.
Propriétés
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-1-5-14(7-10)9(15)8-2-4-13-6-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFDVJHTXRNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)

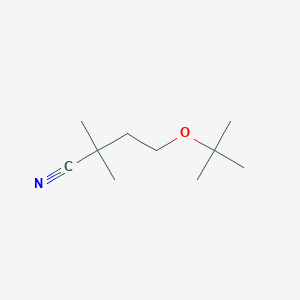
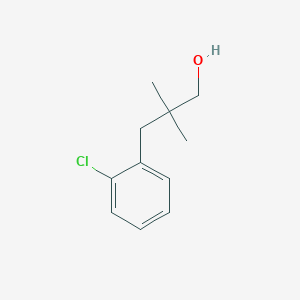
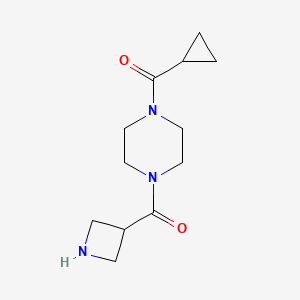
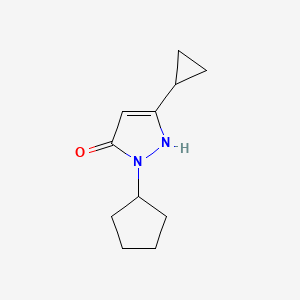
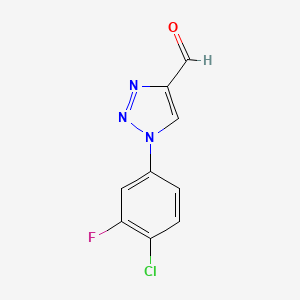


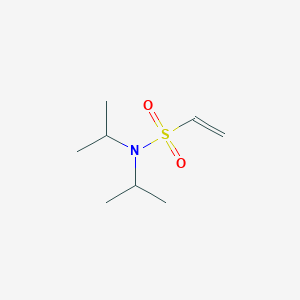
![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)
![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)
